tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

Description

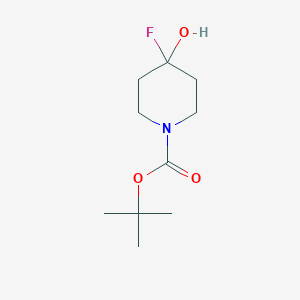

tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butyl carbamate (Boc) protecting group. Its structure features a hydroxyl (-OH) and fluorine (-F) substituent at the 4-position of the piperidine ring (Figure 1). This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses.

Properties

Molecular Formula |

C10H18FNO3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3 |

InChI Key |

STLCTQPHPIAMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(O)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of 4-Hydroxypiperidine Derivatives

One common approach involves the fluorination of tert-butyl 4-hydroxypiperidine-1-carboxylate precursors. This method typically uses electrophilic fluorinating agents or fluorine sources under controlled conditions to introduce the fluorine atom at the 4-position of the piperidine ring.

Procedure Example : Starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, fluorination can be achieved by treatment with reagents such as N-bromosuccinimide (NBS) in the presence of triethylamine trihydrofluoride (Et3N·3HF) at low temperatures (0°C), converting the 4-methylene group to a 4-bromomethyl intermediate, which is then fluorinated to yield the 4-fluoro-4-hydroxy derivative.

-

- Solvent: Dry dichloromethane (CH2Cl2)

- Temperature: 0°C to room temperature

- Reagents: NBS (1.5 equiv), Et3N·3HF (2.5 equiv)

- Reaction time: Approximately 3 hours

Outcome : This method affords tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate with good yield and purity, suitable for further synthetic transformations.

Pd-Catalyzed Annulation and Fluorination Strategies

A more recent and modular method involves palladium-catalyzed [4 + 2] annulation reactions starting from α-fluoro-β-ketoesters. This approach enables the construction of fluorinated piperidine rings with high regio- and stereoselectivity.

-

- α-Fluoro-β-ketoesters react with cyclic carbamates under Pd catalysis.

- The intermediate formed undergoes treatment with trifluoroacetic acid (TFA) to yield fluorinated piperidines.

- This method allows for the introduction of fluorine at the 3-position but can be adapted for 4-fluoro derivatives by appropriate substrate design.

-

- High yields (typically >70%)

- Mild reaction conditions

- Functional group tolerance

- Scalability to multigram quantities

| Substrate Type | Product Yield (%) | Diastereoselectivity | Notes |

|---|---|---|---|

| Aryl-substituted α-fluoro-β-ketoesters | 78-90 | High | Electron-withdrawing/donating groups tolerated |

| Alkyl-substituted derivatives | 70-85 | Moderate to high | Regioselective fluorination |

| α-SCF3-ketones (for trifluoromethylthio analogs) | 65-88 | Very high | Requires borohydride reduction post-reaction |

- Reference : This method was described in detail by Shaw et al. (2013) and further expanded by related studies on fluorinated piperidines.

Functional Group Transformations from Protected Intermediates

This compound can also be synthesized via multi-step sequences involving:

- Protection of piperidine nitrogen with tert-butoxycarbonyl (Boc) group.

- Introduction of fluorine via nucleophilic substitution or electrophilic fluorination.

Hydroxylation at the 4-position through oxidation or substitution reactions.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection | Boc2O, base (e.g., NaHCO3), solvent (DCM) | >90 | Protects piperidine nitrogen |

| 2 | Fluorination | NBS/Et3N·3HF or Deoxo-Fluor | 70-85 | Introduces fluorine at C4 |

| 3 | Hydroxylation or reduction | SnCl2 in EtOH reflux or other reductants | 75-90 | Introduces or stabilizes hydroxyl group |

- Notes : The Boc protecting group facilitates selective reactions on the piperidine ring and is removed under acidic conditions when necessary.

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination of 4-hydroxypiperidine derivatives | NBS, Et3N·3HF, CH2Cl2, 0°C to RT | 70-85 | Simple, direct fluorination | Requires careful temperature control |

| Pd-catalyzed [4 + 2] annulation | Pd(dba)2, ligand L1, TFA, α-fluoro-β-ketoesters | 70-90 | High regioselectivity, modular | Requires Pd catalyst, ligand |

| Multi-step Boc protection + fluorination | Boc2O, NBS/Deoxo-Fluor, SnCl2 | 75-90 | Versatile, protects nitrogen | Multi-step, longer synthesis time |

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:

- Direct electrophilic fluorination of hydroxypiperidine precursors offers a straightforward and efficient method.

- Pd-catalyzed annulation strategies provide a modular and scalable approach with excellent stereocontrol.

- Multi-step sequences involving Boc protection enable selective functionalization and are widely used in medicinal chemistry.

These methods are supported by comprehensive experimental data, including NMR characterization and yield optimization studies, ensuring their reliability for research and industrial applications.

- Patent WO2014200786A1 detailing related piperidine carbamate synthesis processes.

- Mdpi article on synthesis of piperidine derivatives with detailed reaction schemes and NMR data.

- Journal of Organic Chemistry and Organic Letters publications describing Pd-catalyzed fluorination and annulation methods for fluorinated piperidines.

- Supplementary experimental procedures from Royal Society of Chemistry on bromofluorination of piperidine derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The fluorine atom in 2-Fluoro-N-hydroxypyridine-4-carboxamide is highly reactive due to the electron-deficient pyridine ring. This enables SₙAr reactions under mild conditions.

Reaction Conditions and Substrates

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1°, 2°, or 3° alcohol | KOtBu | THF | 50 | 3 | 100 |

| ArOH | KOtBu | DMF | 80 | 6 | 100 |

| 1° or 2° amine | Pr₂NEt | DMSO | 120 | 18 | 100 |

| Amide (N–H) | NaH | DMF | 100 | 3 | 100 |

| N-heterocycle | NaH | DMF | 100 | 1–3 | 100 |

| KCN (3 equiv) | DMSO | 120 | 18 | ~80 | |

| NaSR | THF | 50 | 3 | 100 |

These conditions demonstrate the versatility of the compound in accommodating diverse nucleophiles, including alcohols, amines, and thiols .

Decarboxylative Halogenation

While not directly reported for 2-Fluoro-N-hydroxypyridine-4-carboxamide , decarboxylative halogenation mechanisms observed in pyridine derivatives suggest potential reactivity. For example, Barton halodecarboxylation involves radical-mediated cleavage of the carboxylic acid group, forming alkyl halides. This mechanism could theoretically apply if the carboxamide group were converted to a carboxylic acid intermediate .

Proposed mechanism :

-

Radical initiation : Homolytic cleavage of the hypohalite (e.g., Br₂) generates acyloxy and halogen radicals.

-

Decarboxylation : Liberation of CO₂ forms a carbon-centered radical.

-

Halogen abstraction : Reaction with another halogen donor (e.g., Br₂) yields the alkyl halide .

Cross-Coupling Reactions

The fluorine atom in the compound’s pyridine ring can participate in metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Sonogashira couplings. For example:

-

Fluorine substitution : Replacement of F with aryl or alkenyl groups using palladium catalysts.

-

Carboxamide functionalization : Potential coupling at the carboxamide site, though steric hindrance may limit reactivity .

Oxidative and Reductive Transformations

The compound’s hydroxyl group and carboxamide functionality may undergo:

-

Oxidation : Conversion of the hydroxyl group to a ketone or carboxylic acid.

-

Reduction : Simplification of the carboxamide to an amine or amide .

Biocatalytic Hydroxylation

Whole-cell biocatalysts (e.g., Burkholderia sp. MAK1) have demonstrated the ability to hydroxylate pyridine derivatives. While not explicitly tested on this compound, analogous pyridin-2-amines were converted to hydroxylated derivatives under optimized conditions (30–35°C, 6–18 h) .

Stability and Mechanistic Insights

The compound’s stability is influenced by:

-

Tautomerism : The hydroxyl group may exist in enolic or ketonic forms, affecting reactivity.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for the development of high-performance products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

Key Observations :

- Fluorination Challenges : Introducing fluorine often requires specialized reagents (e.g., DAST) and controlled conditions to avoid side reactions .

- Organometallic Reagents: Phenyllithium () and n-butyllithium () are critical for introducing aryl/alkyl groups but demand strict anhydrous conditions.

- Scale and Purification : Yields vary significantly; trifluoromethyl derivatives () require chromatographic purification due to byproduct formation.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Table 4: Hazard Profiles

Key Observations :

- Fluorinated Derivatives: Generally lower acute toxicity compared to amino-substituted compounds, which may require stricter controls ().

- Amino Groups: Potential for skin/eye irritation necessitates enhanced protective gear ().

Biological Activity

Tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl ester group and a hydroxyl functional group, is significant for its structural properties that influence various biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and related research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom and hydroxyl group enhances its reactivity and binding affinity to various biomolecules, including enzymes and receptors. Such interactions can lead to diverse biological effects, including modulation of neurotransmitter systems due to the compound's ability to cross the blood-brain barrier.

Pharmacological Potential

Research indicates that this compound may exhibit neuropharmacological effects, making it a candidate for treating neurological disorders. Its structural similarity to known psychoactive substances suggests potential applications in modulating neurotransmitter activity. Additionally, the compound has been studied for its antibacterial properties, showing effectiveness against several pathogenic strains .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : In vitro studies have shown that this compound can influence neurotransmitter release and receptor binding, indicating its potential as a therapeutic agent in neurological conditions.

- Antibacterial Activity : A study evaluating the antibacterial efficacy of various piperidine derivatives found that this compound displayed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

- Antitumor Effects : Recent research highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes and purification strategies for tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step protocol:

- Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).

- Step 2 : Fluorination at the 4-position via nucleophilic substitution (e.g., using DAST or Deoxofluor) or electrophilic fluorination.

- Step 3 : Hydroxyl group retention or introduction via controlled oxidation or protection/deprotection strategies.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and characterize using H/C NMR and FT-IR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Employ H/C NMR for backbone verification and F NMR to confirm fluorination. Mass spectrometry (ESI-TOF) for molecular weight validation.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature and melting point (if crystalline).

- Solubility : Test in common solvents (DMSO, MeOH, H₂O) using UV-Vis spectroscopy or gravimetric analysis.

- LogP : Measure via shake-flask method or HPLC retention time .

Q. What safety protocols are critical for handling tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Spill Management : Absorb with inert material (vermiculite), collect in sealed containers, and dispose as hazardous waste.

- Acute Toxicity Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Refer to SDS for Category 4 acute toxicity guidelines .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in fluorination efficiency under varying reaction conditions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via F NMR or in-situ IR to identify intermediates.

- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to compare energy barriers of fluorination pathways (e.g., SN2 vs. radical mechanisms).

- Isotopic Labeling : Introduce O or H to trace hydroxyl group participation in side reactions .

Q. What strategies address discrepancies in reported stability data under acidic/basic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HCl (0.1 M) and NaOH (0.1 M) at 40°C for 24 hours. Analyze degradation products via LC-MS.

- pH-Solubility Profiling : Measure solubility and stability at pH 2–12 using UV-Vis or H NMR. Correlate with LogD values to predict degradation pathways .

Q. How can computational tools predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer :

- Reaction Pathway Screening : Use ICReDD’s quantum chemical reaction path search to simulate nucleophilic/electrophilic attack sites.

- Machine Learning : Train models on PubChem data to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What experimental approaches evaluate stereochemical effects on biological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution.

- Biological Assays : Test isolated enantiomers in enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies (HPLC-MS quantification) .

Q. How can researchers design green chemistry protocols for synthesizing this compound?

- Methodological Answer :

- Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalysis : Use immobilized lipases for hydroxyl group modifications to reduce waste.

- Atom Economy : Redesign fluorination steps to avoid stoichiometric reagents (e.g., employ catalytic fluorination) .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.